Bienvenue dans la boutique en ligne BenchChem!

10H-Benzo[b]pyrido[2,3-e][1,4]oxazine

AXL kinase c-Met selectivity type II inhibitor

10H-Benzo[b]pyrido[2,3-e][1,4]oxazine is a rigid tricyclic heterocycle that forms the core scaffold of a series of potent, orally bioavailable type II AXL kinase inhibitors. The most advanced derivative, compound 16j, was discovered through conformational restriction of the flexible anilinopyrimidine lead 10e, resulting in approximately 15-fold selectivity for AXL over the highly homologous c-Met kinase, significant blockade of cellular AXL signaling, and tumor stasis or regression in AXL-driven xenograft models at well-tolerated oral doses.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
Cat. No. B12967255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10H-Benzo[b]pyrido[2,3-e][1,4]oxazine
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=C(O2)C=CC=N3
InChIInChI=1S/C11H8N2O/c1-2-5-9-8(4-1)13-11-10(14-9)6-3-7-12-11/h1-7H,(H,12,13)
InChIKeyYQGNQKVPOUDUEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10H-Benzo[b]pyrido[2,3-e][1,4]oxazine: A Privileged Type II AXL Kinase Inhibitor Scaffold for Oncology Research and Procurement


10H-Benzo[b]pyrido[2,3-e][1,4]oxazine is a rigid tricyclic heterocycle that forms the core scaffold of a series of potent, orally bioavailable type II AXL kinase inhibitors . The most advanced derivative, compound 16j, was discovered through conformational restriction of the flexible anilinopyrimidine lead 10e, resulting in approximately 15-fold selectivity for AXL over the highly homologous c-Met kinase, significant blockade of cellular AXL signaling, and tumor stasis or regression in AXL-driven xenograft models at well-tolerated oral doses . The crystal structure of a close analog in complex with c-Met (PDB: 7V3R, 1.7 Å resolution) confirms the type II binding mode enabled by this scaffold .

Why Generic AXL Inhibitors Cannot Replicate 10H-Benzo[b]pyrido[2,3-e][1,4]oxazine Selectivity and In Vivo Performance


The 10H-benzo[b]pyrido[2,3-e][1,4]oxazine scaffold enforces a unique combination of conformational rigidity and type II (DFG-out) binding that is absent in flexible anilinopyrimidine analogs such as the precursor 10e . This rigidity pre-organizes the molecule into the precise geometry required for selective AXL inhibition while discriminating against the highly homologous c-Met kinase—a selectivity feature that generic, flexible AXL inhibitors lack . Furthermore, the scaffold imparts oral bioavailability and in vivo tolerability at efficacious doses, a profile not automatically conferred by alternative AXL chemotypes . Simply substituting with off-the-shelf AXL inhibitors that employ different binding modes or lack this rigid core cannot reproduce the integrated selectivity, pharmacokinetic, and in vivo efficacy package.

Quantitative Evidence Guide for 10H-Benzo[b]pyrido[2,3-e][1,4]oxazine Derivatives vs. Key Comparators


15-Fold AXL/c-Met Selectivity via Conformational Restriction vs. Flexible Anilinopyrimidine Precursor

Compound 16j, built on the 10H-benzo[b]pyrido[2,3-e][1,4]oxazine scaffold, displays approximately 15-fold selectivity for AXL over the highly homologous kinase c-Met . This selectivity was achieved by conformationally restricting the anilinopyrimidine precursor 10e into the rigid tricyclic scaffold . In contrast, the flexible precursor 10e exhibited lower selectivity, motivating the scaffold hopping strategy .

AXL kinase c-Met selectivity type II inhibitor conformational restriction kinase selectivity

In Vivo Tumor Stasis or Regression in AXL-Driven Xenograft Model at Well-Tolerated Oral Dosing

Compound 16j demonstrated significant antitumor efficacy in an AXL-driven xenograft model, causing tumor stasis or regression at a well-tolerated oral dosage . This outcome was achieved without overt toxicity, indicating a favorable therapeutic window in vivo . Many reported AXL inhibitors lack combined oral bioavailability and robust in vivo efficacy at tolerated doses, making this an important differentiator for procurement decisions targeting in vivo studies .

in vivo efficacy xenograft AXL-driven cancer oral bioavailability tumor regression

Inhibition of Gas6/AXL-Stimulated Cell Migration and Invasion in Cancer Cells

Compound 16j significantly impaired growth arrest-specific protein 6 (Gas6)/AXL-stimulated cell migration and invasion . In parallel, 16j blocked cellular AXL signaling and inhibited AXL-mediated cell proliferation . These functional endpoints are directly relevant to the established roles of AXL in promoting metastasis and drug resistance .

Gas6/AXL signaling cell migration invasion metastasis functional assay

Scaffold Optimization Trajectory: From 16j to Sub-Nanomolar Cellular Potency 4l in Anilinopyrimidine AXL Series

The 10H-benzo[b]pyrido[2,3-e][1,4]oxazine scaffold established by Zhan et al. (2023) with compound 16j enabled further structural optimization within the anilinopyrimidine AXL inhibitor class . A subsequent SAR study by Hu et al. (2025) incorporating a rigid 1,3-diketone-containing fragment led to compound 4l, which exhibited an enzymatic AXL IC50 of 0.5 nM and a cellular BaF3/TEL-AXL IC50 of less than 0.2 nM, and demonstrated superior inhibition of AXL phosphorylation and downstream Akt signaling compared to the reference control R428 .

SAR scaffold optimization AXL potency anilinopyrimidine lead optimization

Best Research and Industrial Application Scenarios for 10H-Benzo[b]pyrido[2,3-e][1,4]oxazine AXL Inhibitors


Oncology Drug Discovery: Targeting AXL-Driven Metastatic and Drug-Resistant Cancers

The 15-fold AXL/c-Met selectivity and oral bioavailability of 16j make 10H-benzo[b]pyrido[2,3-e][1,4]oxazine derivatives ideal for lead optimization programs focused on AXL-dependent solid tumors where c-Met sparing is desired to minimize off-target effects . The demonstrated in vivo tumor stasis/regression at tolerated doses supports progression into advanced preclinical development for indications such as non-small cell lung cancer, breast cancer, and other malignancies with documented AXL overexpression and Gas6/AXL pathway activation .

Chemical Biology: Functional Dissection of AXL vs. c-Met Signaling in Cancer Cell Biology

The ~15-fold selectivity window of compound 16j for AXL over c-Met provides a valuable chemical probe to dissect the distinct contributions of AXL versus c-Met in cellular phenotypes where both kinases are co-expressed . The compound's ability to inhibit Gas6/AXL-stimulated migration and invasion further enables functional studies of AXL's role in epithelial-mesenchymal transition and metastasis .

Medicinal Chemistry: Scaffold Optimization Leveraging Type II Binding Mode and Validated SAR Expansion

The 10H-benzo[b]pyrido[2,3-e][1,4]oxazine core represents a validated starting point for further SAR exploration, as demonstrated by the successful evolution from 16j to compound 4l, which achieved sub-nanomolar cellular potency (IC50 <0.2 nM) and superior target modulation compared to R428 . The availability of a high-resolution co-crystal structure (PDB: 7V3R, 1.7 Å) facilitates structure-guided design for affinity maturation and selectivity engineering .

Procurement Specification: In Vivo-Ready AXL Inhibitor Tool Compound with Combined Oral Bioavailability and Tolerability

For contract research organizations and academic core facilities requiring an AXL inhibitor for in vivo proof-of-concept studies, 16j and its derivatives offer the critical combination of oral bioavailability, in vivo efficacy at well-tolerated doses, and a defined selectivity profile against c-Met . This integrated profile reduces the need for complex formulation strategies or continuous infusion protocols often required by less optimized AXL chemotypes .

Quote Request

Request a Quote for 10H-Benzo[b]pyrido[2,3-e][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.